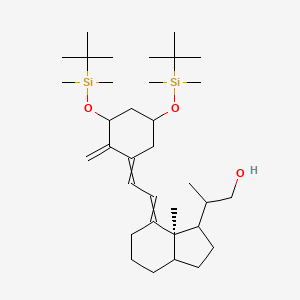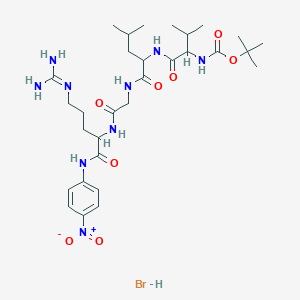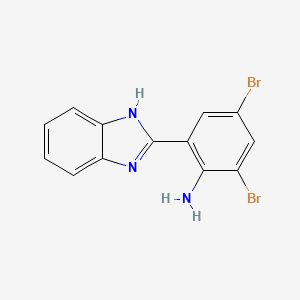
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by bromination. One common method involves the reaction of 1,2-phenylenediamine with 4,6-dibromo-2-formylphenol under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of cell proliferation . Additionally, it can interfere with DNA synthesis and repair, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-5-bromoaniline
- 2-(1H-Benzimidazol-2-yl)-4,5-dibromoaniline
- 2-(1H-Benzimidazol-2-yl)-4,6-dichloroaniline
Uniqueness
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 4 and 6 positions enhances its reactivity and potential as a pharmacophore . Additionally, its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
91472-10-5 |
|---|---|
Formule moléculaire |
C13H9Br2N3 |
Poids moléculaire |
367.04 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-4,6-dibromoaniline |
InChI |
InChI=1S/C13H9Br2N3/c14-7-5-8(12(16)9(15)6-7)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2,(H,17,18) |
Clé InChI |
RZHOWOKPUORZIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


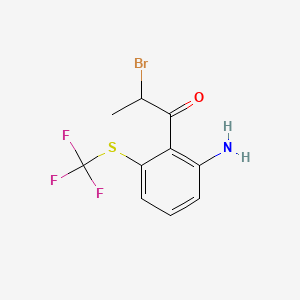

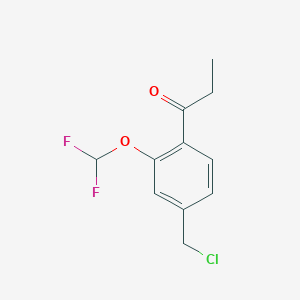


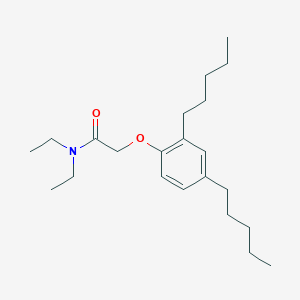
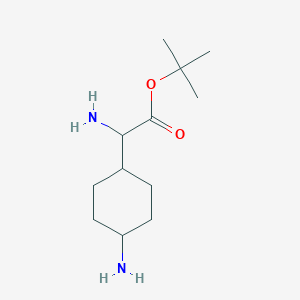
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)

